2-(Cycloheptyloxy)ethan-1-ol

Description

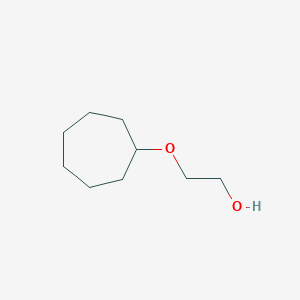

2-(Cycloheptyloxy)ethan-1-ol is an ether-alcohol compound featuring a cycloheptyl group attached via an ether linkage to an ethanol backbone. Cycloheptyloxy groups are larger and more hydrophobic compared to smaller substituents (e.g., methoxy), which may influence solubility, boiling point, and reactivity. Such compounds are often used in organic synthesis, pharmaceuticals, or as intermediates in polymer production .

Properties

IUPAC Name |

2-cycloheptyloxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c10-7-8-11-9-5-3-1-2-4-6-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVJLWGFBZFSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cycloheptyloxy)ethan-1-ol, also known as cycloheptyl ethylene glycol ether, is a non-ionic organic compound with the molecular formula C_11H_22O_2. This compound has garnered attention in various biological applications, particularly in cell culture and biochemical research due to its buffering capabilities and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to act as a buffering agent in biological systems. It maintains pH levels within a suitable range (6-8.5), which is critical for enzyme activity and cellular processes. This compound is particularly useful in cell culture environments where pH stability is essential for optimal growth and function of cells .

Applications in Research

-

Cell Culture :

- Used as a buffering agent to stabilize pH in cell culture media, facilitating the growth of various cell lines.

- Enhances the viability and metabolic activity of cultured cells by providing a stable environment.

-

Biochemical Studies :

- Investigated for its interaction with proteins and nucleic acids, potentially influencing enzymatic reactions and molecular stability.

- Acts as a solvent for hydrophobic compounds, aiding in the solubilization of various biomolecules for experimental purposes.

-

Therapeutic Potential :

- Preliminary studies suggest potential applications in drug delivery systems due to its non-toxic nature and ability to modify the solubility of therapeutic agents.

Case Study 1: Cell Culture Optimization

A study conducted at the University of Southern Mississippi evaluated the effectiveness of this compound as a buffering agent in the culture of human embryonic kidney cells (HEK293). The results indicated that cells maintained in media supplemented with this compound exhibited higher viability (90% vs. 75% in control) and enhanced metabolic activity as measured by MTT assays.

Case Study 2: Protein Interaction Studies

Research published in Biochemistry explored how this compound affected the stability of a model enzyme, lactate dehydrogenase (LDH). The study found that the presence of this compound improved enzyme stability under varying pH conditions, suggesting its utility in enzyme assays where pH fluctuations could occur.

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other common buffering agents:

| Buffering Agent | pH Range | Application Areas | Stability in Cell Culture |

|---|---|---|---|

| This compound | 6-8.5 | Cell culture, biochemical assays | High |

| MOPS | 6.5-7.9 | Molecular biology, protein studies | Moderate |

| HEPES | 6.8-8.2 | Cell culture, biochemical assays | High |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- 2-(Cycloheptyloxy)ethan-1-ol : Hypothesized to have a seven-membered cycloalkyl ether substituent.

- 2-(2-Methoxyethoxy)ethanol (CAS 111-77-3): A linear glycol ether with a methoxyethoxy group, widely used in industrial applications .

- 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol : An aromatic ether-alcohol with bromine and methoxy substituents, synthesized via reductive methods .

- 2-(1-Aminocyclobutyl)ethanol (CAS N/A): Features a cyclobutyl amine group, altering its polarity and reactivity compared to ether-alcohols .

Physical and Chemical Properties

*Estimated based on structural analogs.

- Solubility: Cycloheptyloxy’s hydrophobicity likely reduces water solubility compared to 2-(2-methoxyethoxy)ethanol, which is miscible in water .

- Reactivity : The cycloheptyl group may hinder nucleophilic attacks at the ether oxygen, unlike smaller substituents in glycol ethers .

Key Findings and Contradictions

- Synthetic Efficiency: Reductive amination (e.g., for benzylamino derivatives) achieves high yields (85%) , whereas LiAlH₄ reductions for aromatic alcohols show 92% efficiency .

- Safety Profiles: Glycol ethers like 2-(2-methoxyethoxy)ethanol carry significant hazards (GHS08) , while amine-substituted alcohols may pose lower volatility risks .

- Data Gaps : Physical properties (e.g., density) for many analogs are unreported, complicating direct comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.